![molecular formula C16H27N5 B11749778 3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749778.png)
3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲基-N-{[3-甲基-1-(丙-2-基)-1H-吡唑-4-基]甲基}-1-(2-甲基丙基)-1H-吡唑-4-胺是一种复杂的有机化合物,属于吡唑类。吡唑类是五元杂环化合物,在 1 位和 2 位含有两个氮原子。
准备方法
合成路线和反应条件
3-甲基-N-{[3-甲基-1-(丙-2-基)-1H-吡唑-4-基]甲基}-1-(2-甲基丙基)-1H-吡唑-4-胺的合成通常涉及多步有机反应。该过程可能从吡唑核的制备开始,然后通过烷基化反应引入甲基和异丙基。这些反应中常用的试剂包括烷基卤化物、氢化钠或碳酸钾等碱,以及二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等溶剂。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应,并优化条件以最大限度地提高收率和纯度。使用连续流动反应器和自动化系统可以提高合成过程的效率和可扩展性。催化剂和先进的纯化技术,如色谱和结晶,通常用于实现所需的产物质量。
化学反应分析
反应类型
3-甲基-N-{[3-甲基-1-(丙-2-基)-1H-吡唑-4-基]甲基}-1-(2-甲基丙基)-1H-吡唑-4-胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。
取代: 亲核取代反应可以在氮原子或甲基上发生,使用烷基卤化物或酰氯等试剂。
常见试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在无水乙醚中使用氢化锂铝。
取代: 在氢化钠等碱的存在下使用烷基卤化物。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以产生相应的吡唑氧化物,而还原可以产生胺衍生物。
科学研究应用
3-甲基-N-{[3-甲基-1-(丙-2-基)-1H-吡唑-4-基]甲基}-1-(2-甲基丙基)-1H-吡唑-4-胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块,并用作配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 探索作为药物开发的候选药物,特别是在治疗涉及炎症或微生物感染的疾病方面。
工业: 由于其独特的化学性质,它被用于开发新材料,如聚合物和涂层。
作用机制
3-甲基-N-{[3-甲基-1-(丙-2-基)-1H-吡唑-4-基]甲基}-1-(2-甲基丙基)-1H-吡唑-4-胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性并导致各种生物学效应。例如,它可能会抑制参与炎症途径的某些酶,从而减少炎症。
相似化合物的比较
类似化合物
1-甲基-3-(丙-2-基)-1H-吡唑-4-胺: 结构相似,但缺少额外的甲基和异丙基。
3-甲基-1-(2-甲基丙基)-1H-吡唑-4-胺: 结构相似,但缺少第二个吡唑环。
独特性
3-甲基-N-{[3-甲基-1-(丙-2-基)-1H-吡唑-4-基]甲基}-1-(2-甲基丙基)-1H-吡唑-4-胺的独特性在于它具有双吡唑环和多个烷基,这可能与它的类似物相比赋予其独特的化学反应性和生物活性。
属性
分子式 |
C16H27N5 |
|---|---|
分子量 |
289.42 g/mol |
IUPAC 名称 |
3-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C16H27N5/c1-11(2)8-20-10-16(14(6)18-20)17-7-15-9-21(12(3)4)19-13(15)5/h9-12,17H,7-8H2,1-6H3 |
InChI 键 |
WHZDZKLAEPRMEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CNC2=CN(N=C2C)CC(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749702.png)

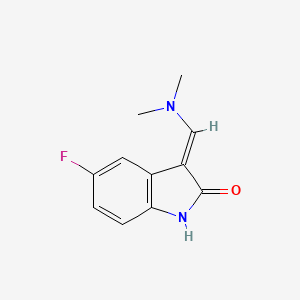
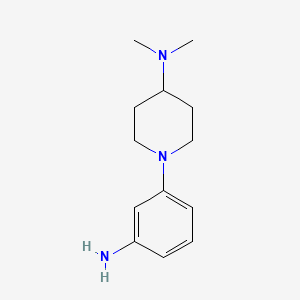
![(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11749719.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749725.png)
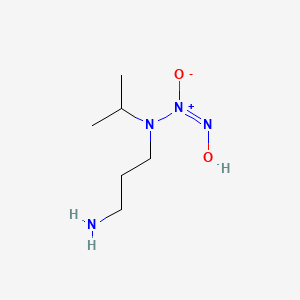
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749750.png)
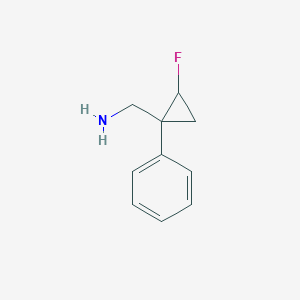
![1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749755.png)
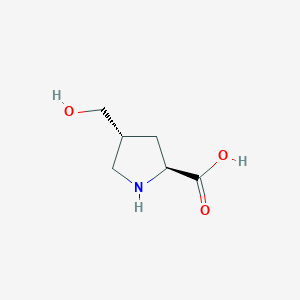
![2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B11749759.png)
![3-cyclopropyl-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749763.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749766.png)
